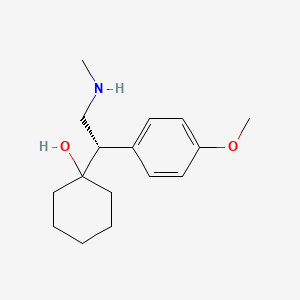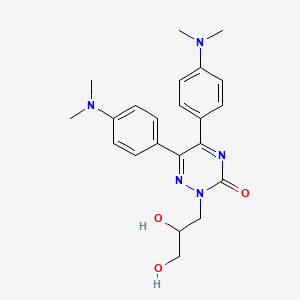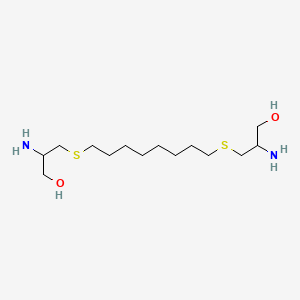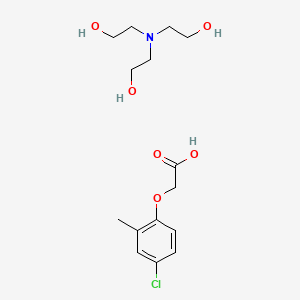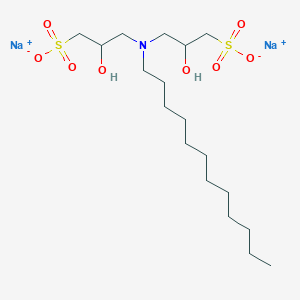
(p-Trifluoromethylphenylthio)acetic acid triethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety and a triethanolamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (p-Trifluoromethylphenylthio)acetic acid triethanolamine typically involves the following steps:
Trifluoromethylation: The starting material, phenylthioacetic acid, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.
Esterification: The resulting trifluoromethylphenylthioacetic acid is then esterified with triethanolamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: undergoes various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylthio group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethylthio derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems due to its unique chemical properties.
Industry: The compound can be used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which (p-Trifluoromethylphenylthio)acetic acid triethanolamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thioacetic acid moiety can interact with specific enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is unique due to its trifluoromethyl group and thioacetic acid moiety. Similar compounds include:
4-(Trifluoromethyl)phenylacetic acid: Lacks the thioacetic acid group.
Phenylthioacetic acid: Lacks the trifluoromethyl group.
Triethanolamine derivatives: Lack the phenyl ring and trifluoromethyl group.
This compound .
Properties
CAS No. |
102582-94-5 |
|---|---|
Molecular Formula |
C15H22F3NO5S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C9H7F3O2S.C6H15NO3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,13,14);8-10H,1-6H2 |
InChI Key |
JCEBPXMDFOQMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




